molecular formula C22H17N3 B5099061 2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B5099061
M. Wt: 323.4 g/mol
InChI Key: VLGWZYVMPSHACZ-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with phenyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes and ketones. One common method includes the reaction of 1H-benzo[d]imidazol-2-amine with 4-(benzyloxy)-3-methoxybenzaldehyde and N-(substituted phenyl)-3-oxobutanamide in the presence of a few drops of dimethylformamide (DMF) and concentrated hydrochloric acid. The reaction mixture is heated under reflux conditions for about 5 hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimido[1,2-a]benzimidazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2,4-Diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Uniqueness: 2,4-Diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to its specific substitution pattern and the resulting biological activities

Properties

IUPAC Name

2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-20-14-8-7-13-18(20)23-22(25)24-19/h1-15,21H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGWZYVMPSHACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
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Reactant of Route 6
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